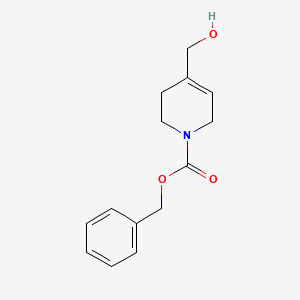
benzyl 4-(hydroxymethyl)-3,6-dihydropyridine-1(2H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate is an organic compound that features a benzyl group attached to a tetrahydropyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves the reaction of benzyl alcohol with 4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine-1-carboxylic acid. This reaction is often catalyzed by an acid or base to facilitate esterification. Common conditions include refluxing the reactants in an organic solvent such as toluene or dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.
Types of Reactions:
Oxidation: Benzyl 4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzyl derivatives.
科学研究应用
Benzyl 4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which benzyl 4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
- Benzyl alcohol
- 4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine-1-carboxylic acid
- Benzyl acetate
Comparison: Benzyl 4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate is unique due to the presence of both a benzyl group and a tetrahydropyridine ring. This combination imparts distinct chemical properties and reactivity compared to similar compounds. For instance, benzyl alcohol lacks the tetrahydropyridine ring, while 4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine-1-carboxylic acid does not have the benzyl group. Benzyl acetate, on the other hand, has a different ester linkage and lacks the tetrahydropyridine ring.
属性
分子式 |
C14H17NO3 |
|---|---|
分子量 |
247.29 g/mol |
IUPAC 名称 |
benzyl 4-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C14H17NO3/c16-10-12-6-8-15(9-7-12)14(17)18-11-13-4-2-1-3-5-13/h1-6,16H,7-11H2 |
InChI 键 |
DRWUUXVKYWMARL-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC=C1CO)C(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



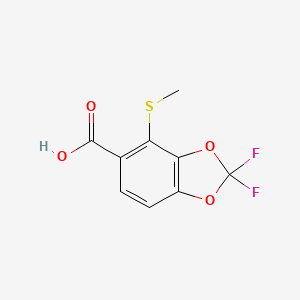
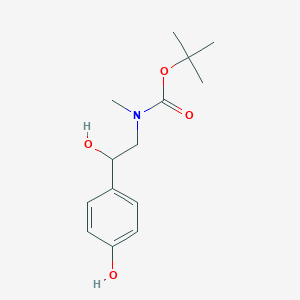

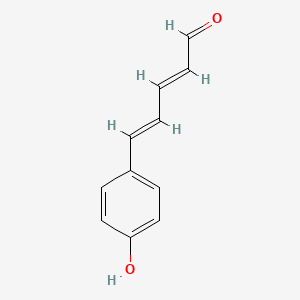
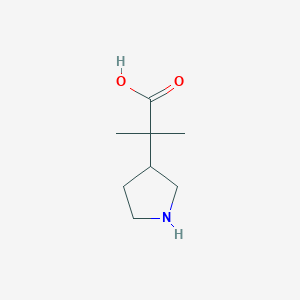
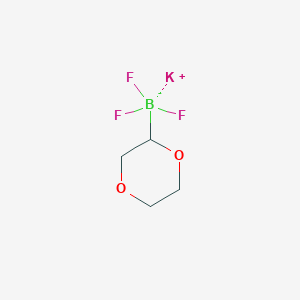
![Tert-butyl 7-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13502799.png)


![1-[(Tert-butoxy)carbonyl]-3-methanesulfonylazetidine-3-carboxylic acid](/img/structure/B13502833.png)

![1,1-Dimethylethyl N-(3-bromoimidazo[1,2-A]pyridin-6-YL)carbamate](/img/structure/B13502846.png)
amine](/img/structure/B13502850.png)
